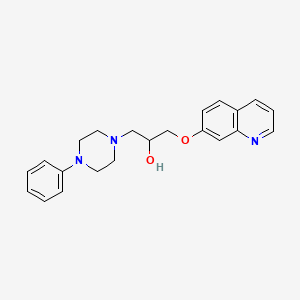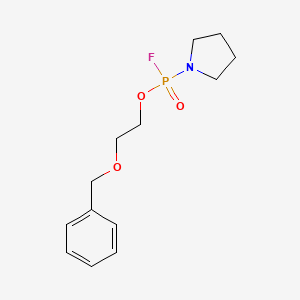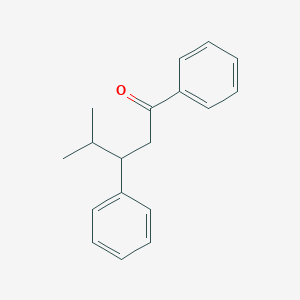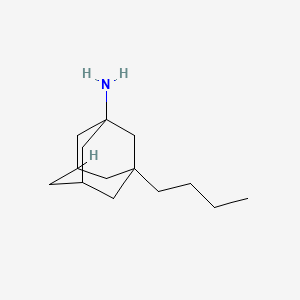
3-Butyladamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyladamantan-1-amine is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound features a butyl group attached to the adamantane framework, with an amine group at the first position. The adamantane structure imparts significant stability and rigidity, making its derivatives valuable in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyladamantan-1-amine typically involves the functionalization of adamantane. One common method is the alkylation of adamantane, followed by amination. For instance, adamantane can be reacted with butyl bromide in the presence of a strong base to introduce the butyl group. Subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation and amination steps. These methods are optimized for large-scale production, ensuring high purity and consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding amine oxide.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine oxides.
Substitution: Halogenated or alkylated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butyladamantan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Research explores its use in drug development, particularly for neurological disorders.
Industry: It is used in the production of high-performance materials, such as lubricants and coatings.
Wirkmechanismus
The mechanism of action of 3-Butyladamantan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In neurological applications, it may influence neurotransmitter release and uptake, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Adamantanamine: Lacks the butyl group, making it less hydrophobic.
3-Methyladamantan-1-amine: Features a methyl group instead of a butyl group, affecting its steric properties.
1,3-Diaminoadamantane: Contains two amine groups, offering different reactivity and applications.
Uniqueness: 3-Butyladamantan-1-amine’s unique structure, combining the stability of adamantane with the functional versatility of an amine and a butyl group, makes it particularly valuable in applications requiring both rigidity and reactivity. Its hydrophobic nature and ability to engage in various chemical reactions further enhance its utility in diverse fields .
Eigenschaften
CAS-Nummer |
80904-85-4 |
|---|---|
Molekularformel |
C14H25N |
Molekulargewicht |
207.35 g/mol |
IUPAC-Name |
3-butyladamantan-1-amine |
InChI |
InChI=1S/C14H25N/c1-2-3-4-13-6-11-5-12(7-13)9-14(15,8-11)10-13/h11-12H,2-10,15H2,1H3 |
InChI-Schlüssel |
KUNFZDMYUIQERL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC12CC3CC(C1)CC(C3)(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)

![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
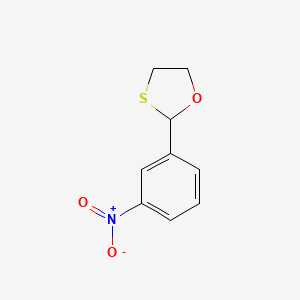
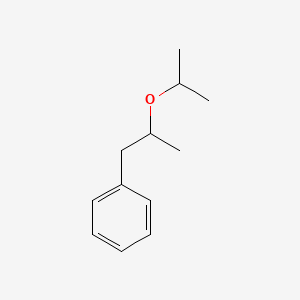
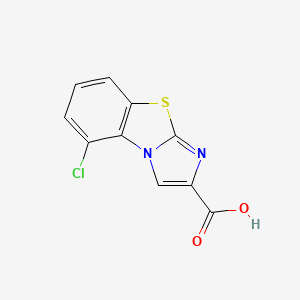
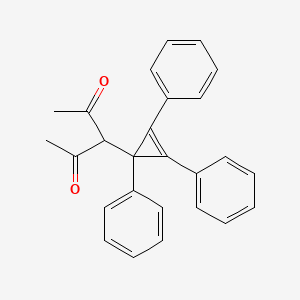
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
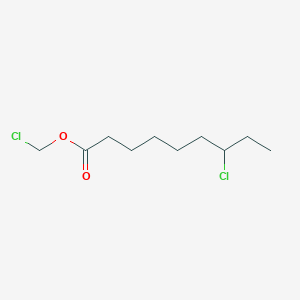
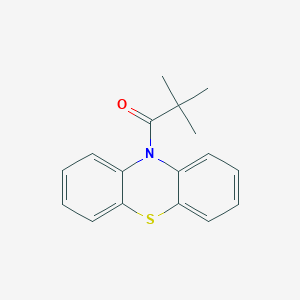
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
